molecular formula C9H14ClN5O B1365804 1-(p-Methoxyphenyl)biguanide hydrochloride CAS No. 4838-56-6

1-(p-Methoxyphenyl)biguanide hydrochloride

Cat. No. B1365804
CAS RN: 4838-56-6
M. Wt: 243.69 g/mol
InChI Key: GSHFIBZGCAWOEW-UHFFFAOYSA-N
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Description

1-(p-Methoxyphenyl)biguanide hydrochloride is a chemical compound with the molecular formula C9H14ClN5O1. It is used in various applications due to its specific properties1.



Synthesis Analysis

The synthesis of biguanides can be achieved through several methods. One common method involves the reaction of substituted cyanoguanidines and aminium salts2. However, the exact synthesis process for 1-(p-Methoxyphenyl)biguanide hydrochloride is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of 1-(p-Methoxyphenyl)biguanide hydrochloride consists of a biguanide group attached to a methoxyphenyl group1. The exact molecular structure can be found in databases like PubChem1.



Chemical Reactions Analysis

The specific chemical reactions involving 1-(p-Methoxyphenyl)biguanide hydrochloride are not detailed in the available resources. However, biguanides as a class of compounds are known to participate in various chemical reactions.



Physical And Chemical Properties Analysis

1-(p-Methoxyphenyl)biguanide hydrochloride has specific physical and chemical properties that make it useful in various applications1. However, the exact physical and chemical properties are not detailed in the available resources.


Scientific Research Applications

Antidiabetic Activity

Research on 1-substituted-biguanide derivatives, including those related to 1-(p-Methoxyphenyl)biguanide hydrochloride, has highlighted their potential as antidiabetic agents. These compounds have been synthesized and evaluated for their ability to decrease elevated blood glucose levels in hyperglycemic rats, showing significant antidiabetic activity. The study also explored their effects on liver function enzyme activities, lipid profiles, and provided histopathological evidence, comparing these effects to the standard drug, metformin hydrochloride (Abbas et al., 2017).

Analytical Determination in Products

The analytical determination of biguanide derivatives, including 1-(p-Methoxyphenyl)biguanide hydrochloride, in various products has been a topic of research interest. Methods such as capillary electrophoresis with contactless conductivity detection have been developed for the determination of these compounds in eye drops and other personal care products. Such analytical techniques are essential for quality control and ensuring the safety and efficacy of products containing biguanide compounds (Abad-Villar et al., 2006).

Anticancer Potential

Metformin, a well-known biguanide derivative, has been studied extensively for its potential application in cancer therapy, including high-grade glioma. Research has suggested that metformin and other biguanide derivatives could be repurposed for the treatment of various types of tumors, leveraging their mechanism of action as inhibitors of oxidative phosphorylation. This anticancer activity is particularly relevant in the context of poor therapeutic options for aggressive cancers such as glioblastoma (Mazurek et al., 2020).

Pharmacokinetics and Drug Delivery

Studies have also investigated the pharmacokinetics and drug delivery aspects of biguanide drugs, including the enhancement of oral bioavailability through complexation with cyclodextrins. Research in this area focuses on improving the pharmacological profile of biguanides, such as metformin, by increasing their solubility and absorption, which could potentially apply to 1-(p-Methoxyphenyl)biguanide hydrochloride and similar compounds (Roselet & Kumari, 2020).

Environmental and Analytical Chemistry

The determination of biguanide derivatives in environmental and personal care product samples has been explored to assess their presence and concentration. Methods such as colloidal titrations and voltammetric analysis have been utilized for the analysis of biguanide hydrochloride derivatives, highlighting the importance of monitoring these compounds due to their widespread use and potential environmental impact (Masadome & Hattori, 2014).

Safety And Hazards

Future Directions

The future directions for 1-(p-Methoxyphenyl)biguanide hydrochloride are not explicitly mentioned in the available resources. However, biguanides as a class of compounds have been the subject of ongoing research due to their potential antidiabetic and anticancer properties34.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O.ClH/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHFIBZGCAWOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride

CAS RN

4838-56-6
Record name Biguanide, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxyphenyl)biguanide hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERY6Q6C8H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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